4-(4-Methylisoxazol-5-yl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJMCTPQMZPOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride is currently unknown. This compound may have multiple targets, and its effects could be the result of interactions with these targets.
Mode of Action
It is possible that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
It is likely that the compound influences several pathways, leading to downstream effects.
Pharmacokinetics
These properties would impact the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cholinesterase enzymes, inhibiting their activity and thereby affecting neurotransmitter levels. Additionally, it may bind to specific receptors or proteins, modulating their signaling pathways and biochemical responses.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of certain genes involved in inflammatory responses and cell proliferation. Furthermore, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation. These cellular effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, the compound’s interaction with cholinesterase enzymes involves binding to the catalytic site, leading to enzyme inhibition. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes. These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over timeIn vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties. Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe application in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that may retain or alter its biochemical activity. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or endogenous molecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. Understanding these transport and distribution mechanisms is critical for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity. Investigating the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Biological Activity
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the treatment of central nervous system disorders and cancer. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₁₅ClN₂O. It features a piperidine ring substituted with a 4-methylisoxazole moiety, which is significant for its biological activity. The unique structure allows it to interact with various biological targets, influencing multiple cellular processes.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit critical enzymes involved in cellular signaling pathways. For instance, interactions with kinases can modulate their activity, affecting downstream signaling cascades.
- Receptor Binding : The compound may bind to various receptors on cell membranes, influencing signal transduction and gene expression. This interaction can lead to alterations in cellular metabolism and function.
- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies. Below is a summary of its effects across different biological assays:
Case Studies and Research Findings
- Anticancer Activity :
-
Neuropharmacological Effects :
- Research focused on the compound's ability to modulate neurotransmitter systems, suggesting possible benefits in treating conditions like depression and anxiety disorders due to its interaction with serotonin and dopamine receptors.
-
Metabolic Pathways :
- Investigations into the metabolic pathways influenced by this compound reveal interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in the body.
Scientific Research Applications
Medicinal Chemistry
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride has shown potential in the development of therapeutic agents targeting various diseases:
- Enzyme Inhibition : The compound exhibits significant enzyme inhibitory activity, particularly against kinases involved in signal transduction pathways. This inhibition can modulate cellular functions and has implications for treating cancer and other diseases.
- Neuropharmacology : Research indicates that this compound may act on neurotransmitter systems, particularly serotonin and dopamine receptors. Its structural features suggest it could function as a modulator or antagonist at these receptors, contributing to effects on mood and cognition.
Antidepressant Activity
Studies have demonstrated that derivatives of this compound exhibit antidepressant-like effects. In animal models, it has been shown to reduce depressive behaviors, likely through modulation of serotonin levels in the brain.
Analgesic Properties
The analgesic effects of this compound have been explored in chronic pain models. It may interact with pain pathways, potentially providing relief by modulating opioid receptors or other pain-related neurotransmitter systems.
Case Studies
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological profile of this compound, researchers administered varying doses to rodent models. The results indicated significant changes in behavior consistent with increased serotonin activity, suggesting potential as an antidepressant agent.
Case Study 2: Analgesic Activity
Another study focused on the analgesic properties using a formalin test model found that administration significantly reduced pain responses compared to control groups, indicating its potential utility in pain management therapies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Research Findings
Isoxazole vs. Oxadiazole :
- Isoxazole (as in the target compound) is a five-membered heterocycle with one oxygen and one nitrogen atom. It is less polar than oxadiazole but can participate in hydrogen bonding, enhancing target interaction .
- Oxadiazole (e.g., in 4-[3-(4-Methylphenyl)-oxadiazol-5-yl]piperidine HCl) is a bioisostere for ester or amide groups, improving metabolic stability and bioavailability in drug candidates .
Cyclobutylmethyl substitution (e.g., 4-[(3-Cyclobutyl-oxadiazol-5-yl)methyl]piperidine HCl) introduces steric bulk, which can restrict conformational flexibility and improve selectivity in agrochemical applications .
Piperidine Substitution Pattern :
- 4-Substituted piperidines (e.g., target compound) are common in CNS drugs due to their ability to cross the blood-brain barrier.
- 2-Substituted piperidines (e.g., 2-(5-Methylisoxazol-3-yl)piperidine) may exhibit distinct binding modes in enzyme inhibition studies .
Preparation Methods
Isoxazole Ring Synthesis
Starting Materials: The isoxazole ring is prepared by the 1,3-dipolar cycloaddition of nitrile oxides with alkynyl bromides.
Reaction Conditions: The nitrile oxide is generated in situ from aldoximes via chlorination and base treatment, then reacted with the alkyne under mild conditions.
Catalysis: Copper(I) salts or ruthenium complexes are commonly used to catalyze the cycloaddition, enhancing regioselectivity and yield.
Intermediate Formation: The cycloaddition yields a brominated isoxazole intermediate, which is amenable to further functionalization.
Functionalization and Coupling to Piperidine
Protection of Piperidine: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions.
Nucleophilic Substitution: The brominated isoxazole intermediate undergoes nucleophilic substitution with the Boc-protected piperidine under basic conditions to form the coupled product.
Deprotection and Salt Formation: The Boc group is removed under acidic conditions, and the free amine is converted to its hydrochloride salt to obtain 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride.
Purification: The final product is purified by recrystallization or chromatography to achieve high purity suitable for biological evaluation.
Reaction Analysis and Optimization
Reaction Yields and Conditions
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Isoxazole ring formation | Nitrile oxide + alkynyl bromide | Cu(I) catalysis, room temp | 70-85 | Regioselective cycloaddition |
| Nucleophilic substitution | Boc-piperidine, base (e.g., K2CO3) | Reflux or elevated temp | 60-75 | Requires protection of piperidine N |
| Boc deprotection | Acid (e.g., HCl in dioxane) | Room temp to mild heating | 80-90 | Converts to hydrochloride salt |
Optimization Insights
The use of metal catalysis in the cycloaddition step is critical for achieving high regioselectivity and yield.
Protecting groups on the piperidine nitrogen are essential to prevent side reactions during coupling.
Reaction temperatures and solvent choice significantly affect the efficiency of nucleophilic substitution.
Final salt formation improves the compound’s stability and solubility for downstream applications.
Research Findings and Structure-Activity Relationship (SAR) Context
While the focus here is on preparation methods, it is notable that synthetic routes have been optimized in parallel with SAR studies to facilitate the generation of analogs for biological testing. For example, variations in the C-4 position of the isoxazole ring and modifications on the piperidine ring have been explored to improve potency and selectivity as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt). Efficient synthetic routes allow rapid access to these derivatives, supporting medicinal chemistry efforts.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Isoxazole ring formation | Nitrile oxide + alkynyl bromide, Cu(I) catalyst | Construction of isoxazole core | Brominated isoxazole intermediate |
| 2. Piperidine protection | Boc anhydride or Boc reagent | Protect piperidine nitrogen | Boc-protected piperidine |
| 3. Coupling reaction | Boc-piperidine, base (e.g., K2CO3) | Attach isoxazole to piperidine | Coupled intermediate |
| 4. Deprotection and salt formation | Acidic conditions (HCl in dioxane) | Remove Boc, form hydrochloride salt | Final product: this compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodology : Common synthetic approaches include nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for isoxazole-piperidine linkage). Optimization involves adjusting temperature (e.g., 60–80°C for amidation), solvent systems (polar aprotic solvents like DMF), and catalysts (e.g., Pd-based for cross-couplings). Computational reaction path analysis using quantum chemical calculations can narrow optimal conditions .
- Data Validation : Monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography improves yield .
Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?
- Core Techniques :
- NMR (¹H/¹³C): Confirm backbone structure (e.g., piperidine ring protons at δ 2.5–3.5 ppm; isoxazole protons at δ 6.0–7.0 ppm).
- HPLC/UPLC : Assess purity (>98% for pharmacological studies).
- Mass Spectrometry : Verify molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₉H₁₅N₂O·HCl) .
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard Mitigation : Use fume hoods for ventilation, PPE (nitrile gloves, lab coat), and emergency eyewash stations. Avoid incompatible materials (strong oxidizers, acids) .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Monitor for discoloration or precipitation .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate the compound’s degradation under varying conditions (e.g., pH, temperature)?
- Experimental Design :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal stress (40–60°C).
- Analytics : Track degradation products via LC-MS and quantify stability-indicating parameters (e.g., t₁/₂ in PBS at 37°C) .
- Data Interpretation : Use Arrhenius plots to predict shelf-life. Identify hydrolytically labile sites (e.g., piperidine N-H or isoxazole ring) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Root Cause Analysis :
- Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO), receptor isoforms, or impurity profiles (e.g., residual solvents affecting IC₅₀).
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., ECACC guidelines) .
- Meta-Analysis : Apply statistical tools (ANOVA, regression) to harmonize data. Cross-reference with structural analogs (e.g., 4-substituted piperidines) .
Q. What strategies are effective in scaling up synthesis while maintaining reproducibility?
- Process Optimization :
- Batch vs. Flow Chemistry : Transition from batch reactors to continuous flow for heat-sensitive steps (e.g., exothermic cyclization).
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of critical parameters (pH, temp) .
Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to target pockets (e.g., GPCRs). Validate with MD simulations (NAMD/GROMACS) .
- QSAR : Corrogate substituent effects (e.g., methylisoxazole’s electron-withdrawing impact on piperidine basicity) .
- Validation : Compare predicted binding affinities with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .
Data Contradiction and Methodological Challenges
Q. How should researchers address discrepancies in reported solubility and partition coefficients (LogP) for this compound?
- Replication : Measure solubility in standardized buffers (PBS, DMSO) using shake-flask or HPLC methods. Calculate LogP via octanol-water partitioning .
- Contextual Factors : Note temperature/pH dependencies (e.g., higher solubility at pH < 3 due to protonated piperidine) .
Q. What advanced spectroscopic techniques can resolve ambiguities in stereochemical assignments?
- Techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
